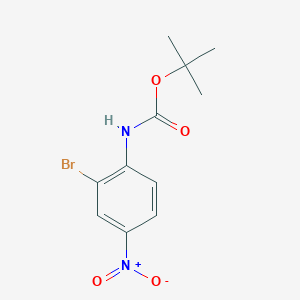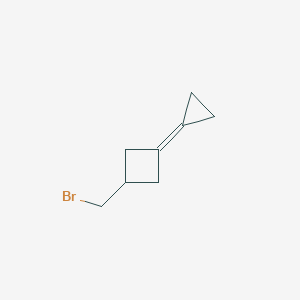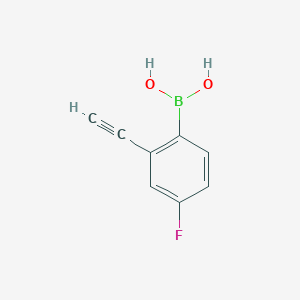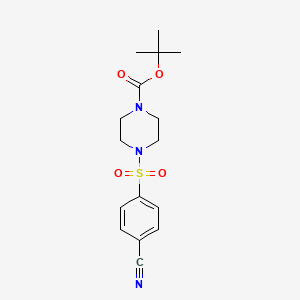![molecular formula C12H23NO2 B13506713 Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate is an organic compound that belongs to the class of tertiary butyl esters This compound is characterized by the presence of a tert-butyl group attached to an acetate moiety, which is further connected to a cyclohexyl ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetate with 4-aminocyclohexyl derivatives under suitable conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The presence of the amino group allows for interactions with various receptors and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(1r,4r)-4-hydroxycyclohexyl]acetate
- Tert-butyl 2-[(1r,4r)-4-methoxycyclohexyl]acetate
- Tert-butyl 2-[(1r,4r)-4-chlorocyclohexyl]acetate
Uniqueness
Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2-(4-aminocyclohexyl)acetate |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3 |
InChI Key |
UCTWZUVSPBCPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)
![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)


![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)





![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)


![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
